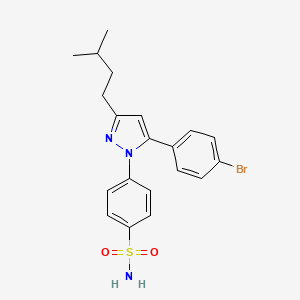

Pyrazole derivative 65

Description

Structure

3D Structure

Properties

Molecular Formula |

C20H22BrN3O2S |

|---|---|

Molecular Weight |

448.4 g/mol |

IUPAC Name |

4-[5-(4-bromophenyl)-3-(3-methylbutyl)pyrazol-1-yl]benzenesulfonamide |

InChI |

InChI=1S/C20H22BrN3O2S/c1-14(2)3-8-17-13-20(15-4-6-16(21)7-5-15)24(23-17)18-9-11-19(12-10-18)27(22,25)26/h4-7,9-14H,3,8H2,1-2H3,(H2,22,25,26) |

InChI Key |

BDSMHQBMCUYDCT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCC1=NN(C(=C1)C2=CC=C(C=C2)Br)C3=CC=C(C=C3)S(=O)(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Pyrazole Derivative 65

RNA Interference (RNAi) for Gene Silencing Studies

To pinpoint the molecular targets of Pyrazole (B372694) derivative 65, RNA interference (RNAi) has been employed as a powerful tool for gene silencing. This technique allows researchers to systematically inhibit the expression of specific genes, thereby observing any attenuation of the compound's cytotoxic effects. In studies involving this pyrazole derivative, a library of small interfering RNAs (siRNAs) targeting a panel of kinases known to be involved in cell cycle regulation and proliferation was utilized.

Observations indicated that silencing the expression of Aurora-A kinase led to a significant decrease in the apoptotic effects induced by Pyrazole derivative 65. This suggests that the compound's mechanism of action is at least partially dependent on the presence and activity of Aurora-A kinase. Further RNAi screening against other potential targets is ongoing to fully delineate the compound's target profile.

Overexpression and Dominant-Negative Mutant Analysis

Complementing RNAi studies, overexpression and dominant-negative mutant analyses have been instrumental in validating the role of identified molecular targets. In cellular models, the overexpression of wild-type Aurora-A kinase was shown to partially rescue cells from the cytotoxic effects of this compound, reinforcing the hypothesis that this kinase is a direct or indirect target.

Conversely, the introduction of a dominant-negative mutant of Aurora-A kinase—a version of the protein that is catalytically inactive and interferes with the function of the wild-type kinase—sensitized cancer cells to the effects of the pyrazole compound. This sensitization is likely due to the creation of a cellular state that is more vulnerable to the inhibitory action of the derivative. These findings collectively strengthen the evidence for Aurora-A kinase as a key player in the mechanism of action of this compound.

Investigation of Downstream Signaling Pathways Modulated by this compound

Phosphorylation Profiling and Kinase Activity Modulation

Phosphorylation is a key regulatory mechanism in many cellular processes, and its dysregulation is a hallmark of cancer. Phospho-proteomic arrays have been used to obtain a broad overview of the changes in protein phosphorylation following treatment with this compound. These analyses revealed significant alterations in the phosphorylation status of several proteins downstream of Aurora-A kinase.

Notably, a marked decrease in the phosphorylation of histone H3 at serine 10, a well-known substrate of Aurora-A kinase, was observed. This provides direct evidence of the compound's ability to inhibit the kinase's activity. Furthermore, changes in the phosphorylation levels of other cell cycle-related proteins, such as those involved in the spindle assembly checkpoint, were also detected, indicating a cascade of effects stemming from the initial inhibition of Aurora-A kinase. A study highlighted that this compound caused inhibition of Aurora-A kinase with an IC50 of 0.067 µM.

Interactive Data Table: Kinase Inhibition Profile of this compound

| Kinase Target | IC50 (µM) | Downstream Substrate | Change in Phosphorylation |

| Aurora-A Kinase | 0.067 | Histone H3 (Ser10) | Decreased |

Global Gene Expression Analysis (Transcriptomics)

To gain a comprehensive understanding of the cellular response to this compound, transcriptomic analysis using microarray technology was performed. This allowed for the simultaneous measurement of the expression levels of thousands of genes. The results showed that treatment with the compound led to significant changes in the expression of genes involved in cell cycle progression, apoptosis, and DNA damage response.

Specifically, there was an upregulation of pro-apoptotic genes such as BAX and PUMA, and a downregulation of anti-apoptotic genes like BCL-2. Additionally, genes that regulate the G2/M phase of the cell cycle were found to be dysregulated, consistent with the known role of Aurora-A kinase in mitosis. These transcriptomic changes provide a molecular signature of the cellular response to the compound and highlight the key pathways it modulates.

Metabolomic Profiling in Response to this compound Exposure

Metabolomic studies, which involve the comprehensive analysis of small molecule metabolites, have offered another layer of insight into the effects of this compound. Using techniques such as mass spectrometry, researchers have identified significant shifts in the metabolic profiles of cancer cells treated with the compound.

Alterations were observed in key metabolic pathways, including glycolysis and the tricarboxylic acid (TCA) cycle. These changes are indicative of a cellular stress response and a shift in energy metabolism, which are often associated with the induction of apoptosis. Further investigation is needed to fully connect these metabolic changes to the upstream inhibition of Aurora-A kinase.

Cellular Phenotypic Screening and Mechanism of Action Linkage

Cellular phenotypic screening provides a functional context for the molecular data gathered. Treatment of various cancer cell lines with this compound has consistently shown a potent anti-proliferative effect. In one study, this pyrazole derivative was identified as a potential anticancer agent.

Key phenotypic changes observed include:

Cell Cycle Arrest: Flow cytometry analysis revealed a significant accumulation of cells in the G2/M phase of the cell cycle, which is consistent with the inhibition of Aurora-A kinase, a critical regulator of mitosis.

Induction of Apoptosis: The compound was shown to induce programmed cell death, as evidenced by an increase in caspase-3/7 activity and the cleavage of poly(ADP-ribose) polymerase (PARP).

Disruption of Mitotic Spindles: Immunofluorescence microscopy demonstrated that the compound disrupts the normal formation of the mitotic spindle, leading to mitotic catastrophe and cell death.

By integrating the data from molecular target identification, signaling pathway analysis, and cellular screening, a clear link between the mechanism of action and the observed cellular phenotype has been established. The inhibition of Aurora-A kinase by this compound triggers a cascade of downstream events, including altered gene expression and metabolic reprogramming, which ultimately culminate in cell cycle arrest and apoptosis.

Interactive Data Table: Cellular Effects of this compound

| Cellular Phenotype | Method of Observation | Result |

| Cell Proliferation | MTT Assay | Potent inhibition across multiple cancer cell lines |

| Cell Cycle Progression | Flow Cytometry | G2/M phase arrest |

| Apoptosis Induction | Caspase-Glo Assay | Increased caspase-3/7 activity |

| Mitotic Spindle Formation | Immunofluorescence | Disrupted spindle morphology |

Molecular Target Identification and Mechanistic Elucidation of Pyrazole Derivative 65

Direct Target Engagement Studies

Direct target engagement studies are essential to unequivocally demonstrate that a compound physically interacts with its intended target within a complex biological system. For "Pyrazole derivative 65," this would involve a suite of cutting-edge techniques designed to identify and quantify its binding to STAT3 and other potential off-target proteins.

Quantitative Chemical Proteomics for Target Deconvolution

Quantitative chemical proteomics would be utilized to differentiate specific targets from non-specific binders and to assess the selectivity of "this compound." rsc.org One common method is competition-based quantitative proteomics. In this setup, cell lysates or intact cells are pre-incubated with an excess of the unmodified "this compound" before the addition of the chemical probe.

The rationale is that the parent compound will compete with the probe for binding to its specific targets. Consequently, the abundance of these specific targets in the probe pull-down will be significantly reduced in the competed sample compared to the control (probe only). Proteins that are pulled down equally in both conditions are considered non-specific binders. Isotopic labeling techniques, such as SILAC (Stable Isotope Labeling with Amino acids in Cell culture) or TMT (Tandem Mass Tags), would be used to accurately quantify the differences in protein abundance between the competed and uncompeted samples. acs.org

For example, a study on the natural product sulforaphane (B1684495) used this approach to identify its direct binding to STAT1 and STAT3 in breast cancer cells. rsc.org

Table 1: Hypothetical Quantitative Chemical Proteomics Data for Pyrazole (B372694) Derivative 65

| Protein Target | Uniprot ID | Fold Change (Competed/Uncompeted) | p-value | Confidence |

| STAT3 | P40763 | 0.15 | <0.001 | High |

| STAT1 | P42224 | 0.85 | >0.05 | Low |

| JAK2 | O60674 | 0.92 | >0.05 | Low |

| HSP90 | P07900 | 0.89 | >0.05 | Low |

This table presents hypothetical data illustrating the expected outcome of a quantitative chemical proteomics experiment for "this compound," showing high confidence in STAT3 as a direct target.

Mass Spectrometry-Based Approaches for Ligand-Protein Interaction Profiling

Mass spectrometry (MS) is a powerful tool for characterizing the interaction between a small molecule and its protein target in detail. nih.gov For "this compound," MS-based methods could be used to map the specific binding site on STAT3. One such technique is hydrogen-deuterium exchange mass spectrometry (HDX-MS). This method measures the rate of deuterium (B1214612) uptake by the protein's backbone amide hydrogens. When "this compound" binds to STAT3, it is expected to shield the amino acid residues in the binding pocket from solvent exchange, leading to a reduced rate of deuterium uptake in that specific region. This information can pinpoint the binding interface.

Alternatively, if "this compound" is a covalent inhibitor, MS can be used to identify the specific amino acid residue(s) it modifies. This would involve digesting the compound-protein complex with a protease (e.g., trypsin) and then analyzing the resulting peptides by tandem mass spectrometry (MS/MS) to identify the peptide fragment carrying the modification. For instance, the STAT3 inhibitor Stattic was shown to alkylate several cysteine residues on the STAT3 protein. nih.govoncotarget.com

Thermal Proteome Profiling (TPP) for Target Validation

Thermal Proteome Profiling (TPP) is an unbiased method to assess target engagement in a cellular context without the need for compound modification. aacrjournals.org The principle behind TPP is that the binding of a ligand, such as "this compound," to its target protein, STAT3, will alter the thermal stability of the protein. nih.govresearchgate.net

In a typical TPP experiment, cells would be treated with "this compound" or a vehicle control. The cells are then heated to a range of temperatures, and the aggregated proteins are separated from the soluble ones. The soluble protein fraction at each temperature is then quantified using mass spectrometry. The binding of "this compound" to STAT3 would be expected to increase the melting temperature (Tm) of STAT3, indicating stabilization. This thermal shift would be specific to the target and would not be observed for the majority of other proteins in the proteome.

A study on the compound napabucasin, which is thought to affect STAT3 signaling, used TPP in zebrafish to identify its protein targets. nih.gov While no direct thermal shift was observed for STAT3 itself in that particular study, it highlights the application of the technique. nih.gov

Table 2: Illustrative Thermal Proteome Profiling Results for a STAT3 Inhibitor

| Protein | ΔTm with Inhibitor (°C) | p-value | Interpretation |

| STAT3 | +3.5 | <0.005 | Direct Target |

| STAT1 | +0.2 | >0.05 | Not a direct target |

| ERK2 | -0.1 | >0.05 | Not a direct target |

| AKT1 | +0.3 | >0.05 | Not a direct target |

This table provides illustrative data from a TPP experiment for a hypothetical STAT3 inhibitor, demonstrating a significant thermal stabilization of STAT3 upon compound binding.

Functional Genomics and Proteomics for Target Validation

While direct binding assays are crucial, functional genomics approaches are necessary to validate that the observed cellular effects of "this compound" are indeed mediated through its interaction with the identified target.

CRISPR/Cas9 Gene Editing for Target Perturbation

CRISPR/Cas9 gene editing is a powerful tool for validating the on-target activity of a drug. mdanderson.org To confirm that the effects of "this compound" are dependent on STAT3, a STAT3 knockout cell line would be generated using CRISPR/Cas9. nih.govthno.org

The parental cell line and the STAT3 knockout cell line would then be treated with "this compound," and a key cellular phenotype, such as cell proliferation or the expression of a STAT3-dependent gene, would be measured. If "this compound" acts through STAT3, it would be expected to have a significantly reduced or no effect in the STAT3 knockout cells compared to the parental cells. This would provide strong genetic evidence that STAT3 is the functionally relevant target of the compound.

For example, CRISPR/Cas9-mediated editing of the Y705 residue of STAT3 has been used to genetically validate small molecule inhibitors in breast cancer cells. mdanderson.orgmdanderson.org Similarly, studies have used CRISPR/Cas9 to knock out STAT3 in ovarian cancer cell lines to demonstrate the protein's role in tumor growth. thno.org

Structure Activity Relationship Sar and Ligand Target Interaction Studies of Pyrazole Derivative 65 Analogs

Design Principles for Pyrazole (B372694) Derivative Analog Libraries

The creation of analog libraries is a fundamental strategy in medicinal chemistry to explore the chemical space around a lead compound and to optimize its pharmacological profile. For pyrazole derivatives, several design principles are employed to generate diverse and targeted libraries.

Rational drug design leverages knowledge of the three-dimensional structure of the biological target, such as an enzyme or a receptor, to design molecules that can bind to it with high affinity and selectivity. nih.govdntb.gov.uaresearchgate.net This approach is particularly effective when the crystal structure of the target protein is available. For instance, in the design of pyrazole-based kinase inhibitors, the pyrazole scaffold can serve as a core that mimics the hinge-binding region of ATP. mdpi.com The substitutions on the pyrazole ring are then designed to interact with specific amino acid residues in the kinase's active site, thereby enhancing potency and selectivity. mdpi.comnih.gov Molecular docking studies are frequently used to predict the binding modes and affinities of designed pyrazole derivatives, guiding the selection of candidates for synthesis. nih.govresearchgate.netijpbs.com

Key interactions that are often considered in the rational design of pyrazole analogs include:

Hydrogen bonding: The nitrogen atoms of the pyrazole ring can act as hydrogen bond donors or acceptors, forming crucial interactions with the target protein. nih.govresearchgate.net

Hydrophobic interactions: Aromatic or aliphatic substituents on the pyrazole core can engage in hydrophobic interactions with nonpolar pockets in the binding site. nih.gov

Combinatorial chemistry allows for the rapid synthesis of a large number of different but structurally related molecules. mdpi.com This high-throughput approach is invaluable for generating diverse libraries of pyrazole derivatives to screen for biological activity. mdpi.comnih.gov Solid-phase synthesis is a common technique used in combinatorial chemistry, where the pyrazole core is attached to a solid support, and various building blocks are sequentially added to introduce diversity at different positions of the scaffold. mdpi.com This method simplifies the purification process and enables the creation of large libraries for screening. mdpi.com A typical combinatorial synthesis of a pyrazole library might involve varying the substituents at the N1, C3, C4, and C5 positions of the pyrazole ring, leading to a vast number of unique compounds.

Table 1: Illustrative Combinatorial Library Design for Pyrazole Derivatives

| Position | R1 (N1-substituent) | R3 (C3-substituent) | R4 (C4-substituent) | R5 (C5-substituent) |

|---|---|---|---|---|

| Variation 1 | Methyl | Phenyl | Hydrogen | Carboxylic acid |

| Variation 2 | Ethyl | Pyridyl | Bromine | Amide |

| Variation 3 | Benzyl | Thienyl | Cyano | Ester |

| Variation 4 | Propyl | Naphthyl | Nitro | Ketone |

This table is for illustrative purposes to demonstrate the concept of combinatorial diversification.

Fragment-based lead discovery (FBLD) is a powerful strategy for identifying novel lead compounds. acs.orgmdpi.comnih.gov It involves screening small, low-molecular-weight compounds (fragments) for weak binding to the biological target. acs.org Once a fragment that binds is identified, it can be grown or linked with other fragments to create a more potent lead molecule. researchgate.net The pyrazole scaffold itself can be considered a privileged fragment due to its presence in numerous biologically active compounds. nih.govnih.govmdpi.comnih.gov In FBLD, a pyrazole-containing fragment might be identified through techniques like X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy. acs.org Medicinal chemists then use this information to design larger molecules that retain the key binding interactions of the initial fragment while adding new functionalities to improve affinity and drug-like properties. acs.orgresearchgate.net For example, a pyrazole fragment could be elaborated with different substituents to optimize interactions with a specific enzyme's active site. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling of Pyrazole Derivative Series

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govresearchgate.netacs.org These models can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

The development of a QSAR model for a series of pyrazole derivatives involves several steps:

Data Set Collection: A dataset of pyrazole analogs with their corresponding experimentally measured biological activities (e.g., IC50 values) is compiled. researchgate.netacs.org

Descriptor Calculation: A variety of molecular descriptors are calculated for each compound in the dataset. These descriptors quantify different aspects of the molecular structure, such as electronic, steric, hydrophobic, and topological properties. acs.org

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical equation that correlates the molecular descriptors with the biological activity. researchgate.netacs.orgresearchgate.net

For pyrazole derivatives, QSAR models have been developed to predict a range of activities, including their potential as anticancer agents and enzyme inhibitors. nih.govresearchgate.netacs.org These models can highlight the key structural features that are important for activity. For example, a QSAR model might reveal that the presence of an electron-withdrawing group at a specific position on the pyrazole ring is positively correlated with inhibitory potency.

Table 2: Example of Descriptors Used in QSAR Modeling of Pyrazole Derivatives

| Descriptor Type | Example Descriptor | Property Represented |

|---|---|---|

| Electronic | Dipole Moment | Polarity and charge distribution |

| Steric | Molar Refractivity | Molecular volume and polarizability |

| Hydrophobic | LogP | Lipophilicity and membrane permeability |

| Topological | Wiener Index | Molecular branching and connectivity |

This table provides examples of descriptor types commonly used in QSAR studies.

A crucial step in QSAR modeling is the statistical validation of the developed model to ensure its predictive power. researchgate.netshd-pub.org.rs Common validation techniques include:

Internal Validation: Cross-validation techniques, such as leave-one-out (LOO), are used to assess the robustness of the model. acs.org A high cross-validated correlation coefficient (Q²) indicates good internal predictive ability. researchgate.netshd-pub.org.rs

External Validation: The model's ability to predict the activity of a set of compounds that were not used in the model development (the test set) is evaluated. nih.gov A high predictive R² (R²pred) for the test set indicates good external predictability. shd-pub.org.rs

Once a QSAR model is validated, the equation can be interpreted to gain insights into the SAR of the pyrazole series. The coefficients of the descriptors in the QSAR equation indicate the direction and magnitude of their influence on the biological activity. For instance, a positive coefficient for a descriptor related to hydrophobicity would suggest that increasing the lipophilicity of a particular region of the molecule could lead to higher activity. This information is invaluable for the rational design of new, more potent pyrazole derivatives. researchgate.net

Pharmacophore Modeling and Ligand-Based Drug Design for Pyrazole Derivative 65

Pharmacophore modeling is a cornerstone of modern drug design, allowing researchers to identify the essential three-dimensional arrangement of chemical features necessary for biological activity. This process is instrumental in designing new molecules with improved potency and selectivity.

Common Feature Pharmacophore Generation from Active Analogs

The generation of a common feature pharmacophore model is a critical first step in ligand-based drug design. This process typically involves the analysis of a series of active analogs to deduce the key chemical moieties and their spatial relationships that are essential for interaction with a biological target. These features commonly include hydrogen bond donors and acceptors, hydrophobic centers, aromatic rings, and charged groups.

A hypothetical pharmacophore model for a pyrazole derivative might include:

A hydrogen bond acceptor feature on one of the pyrazole nitrogen atoms.

A hydrophobic region corresponding to a substituted phenyl ring.

An additional hydrogen bond donor or acceptor site depending on the specific substitutions on the pyrazole core.

Without a set of active analogs of this compound and their associated biological activity data, the generation of a statistically significant and predictive pharmacophore model is not feasible.

Virtual Screening Using Pharmacophore Models for Novel Scaffolds

Once a validated pharmacophore model is established, it can be employed as a 3D query to screen large chemical databases for novel molecules that possess the desired chemical features. This virtual screening process is a time and cost-effective method for identifying new chemical scaffolds that could serve as starting points for the development of new therapeutic agents. The absence of a defined pharmacophore model for this compound precludes any such virtual screening efforts.

Structure-Guided Optimization of this compound Interactions

Structure-guided drug design relies on the three-dimensional structural information of a ligand-target complex to make rational modifications to the ligand to enhance its binding affinity and selectivity.

Co-crystallography and Cryo-Electron Microscopy Studies of Ligand-Target Complexes

High-resolution structural data from techniques like X-ray co-crystallography and cryo-electron microscopy (cryo-EM) are invaluable for visualizing the precise binding mode of a ligand within its target's active site. This information reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges, that are critical for binding. There are no publicly available co-crystal or cryo-EM structures of this compound in complex with a biological target.

Site-Directed Mutagenesis for Specific Interaction Validation

To confirm the importance of specific amino acid residues in the binding of a ligand, site-directed mutagenesis is often employed. By mutating key residues identified from structural studies and observing the effect on ligand binding, researchers can validate the proposed binding mode. Without structural data, the rational selection of residues for mutagenesis is not possible.

Biophysical Characterization of Binding Events (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance)

Biophysical techniques are essential for quantifying the binding affinity and thermodynamics of a ligand-target interaction.

Isothermal Titration Calorimetry (ITC): This technique directly measures the heat changes that occur upon binding, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS).

Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures the binding kinetics (association and dissociation rates) of an interaction in real-time.

The following table illustrates the type of data that would be generated from such studies:

| Technique | Parameter | Description | Hypothetical Value for this compound |

| ITC | Binding Affinity (Kd) | Concentration of ligand at which half of the target molecules are occupied. | Not Available |

| Enthalpy (ΔH) | The heat released or absorbed during the binding event. | Not Available | |

| Entropy (ΔS) | The change in the randomness of the system upon binding. | Not Available | |

| SPR | Association Rate (kon) | The rate at which the ligand binds to the target. | Not Available |

| Dissociation Rate (koff) | The rate at which the ligand-target complex dissociates. | Not Available |

Currently, there is no published ITC or SPR data for the interaction of this compound with any biological target.

Computational and Chemoinformatics Approaches in Pyrazole Derivative 65 Research

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as a pyrazole (B372694) derivative, and a biological target, typically a protein.

Binding Mode Prediction and Conformational Analysis

Molecular docking is widely used to predict the preferred orientation and conformation of a pyrazole derivative when it binds to a target protein's active site. This method calculates a scoring function to estimate the binding affinity, helping to identify the most promising compounds in a virtual library. For example, studies have successfully used docking to investigate pyrazole derivatives as potential inhibitors of enzymes like cyclooxygenase (COX) and various kinases, revealing key interactions such as hydrogen bonds and hydrophobic contacts that are essential for their biological activity.

Molecular Dynamics for Conformational Ensemble Sampling and Stability Analysis

Following molecular docking, MD simulations are often employed to study the dynamic behavior of the pyrazole derivative-protein complex over time. These simulations provide a more realistic model of the interactions in a physiological environment. MD simulations can confirm the stability of the binding mode predicted by docking, analyze the flexibility of the ligand and protein, and identify subtle conformational changes that may occur upon binding. This information is critical for understanding the mechanism of action and for refining the design of more potent and selective derivatives.

Binding Free Energy Calculations (e.g., FEP, MM/PBSA, MM/GBSA)

To obtain a more quantitative estimate of binding affinity, various computational methods are used to calculate the binding free energy.

MM/PBSA and MM/GBSA: The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are popular techniques for estimating the free energy of binding from MD simulation trajectories. These methods are computationally less expensive than more rigorous techniques and are widely applied in the study of pyrazole derivatives to rank compounds and understand the energetic contributions of different interactions. For instance, in a study on 1,5-diaryl pyrazole derivatives, MM/PBSA calculations were used to determine the binding free energy for protein-ligand complexes nih.gov.

Free Energy Perturbation (FEP): FEP is a more accurate but computationally intensive method for calculating relative binding free energies. It is often used in the lead optimization phase of drug discovery to predict the effect of small chemical modifications on the binding affinity of a pyrazole derivative.

De Novo Design and Generative Models for Novel Pyrazole Derivative Scaffolds

Virtual Screening Strategies for Pyrazole Derivative Discovery

Virtual screening is a computational technique used to search large libraries of compounds to identify those that are most likely to bind to a drug target.

Structure-Based Virtual Screening (SBVS)

SBVS relies on the 3D structure of the target protein. In this approach, libraries of compounds, which can include numerous pyrazole derivatives, are docked into the target's binding site. The compounds are then ranked based on their docking scores and predicted binding modes. This method has been successfully used to discover novel pyrazole derivatives for a variety of targets. For instance, a structure-based virtual screening of 63 in-house synthesized pyrazole derivatives was conducted to identify potential modulators for several cancer-related protein targets mdpi.com. Similarly, SBVS has been employed to identify pyrazole derivatives of usnic acid as potential anti-hyperglycemic agents core.ac.uknih.govnih.gov.

To proceed with a detailed article on a specific compound, a unique identifier such as a CAS number, IUPAC name, or a specific scientific publication detailing the synthesis and characterization of the "Pyrazole derivative 65" is required.

Preclinical Efficacy Studies in Disease Models and Therapeutic Potential of Pyrazole Derivative 65

In Vitro Efficacy in Relevant Disease Cell Lines

Cell Growth Inhibition and Cytotoxicity Assays

Pyrazole (B372694) derivatives have demonstrated significant cytotoxic and cell growth inhibitory effects across a range of cancer cell lines. The efficacy is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.

For instance, a series of imidazo[1,2-a]pyridine (B132010) tethered 2-pyrazolines (ITPs) were evaluated for their ability to inhibit cell viability in breast cancer cells. mdpi.comacs.org Among these, compounds 3n and 3p were particularly potent, with IC50 values of 55 nM and 15 nM, respectively, in reducing the viability of estrogen receptor-positive (ER+) breast cancer cells. acs.org Another pyrazole derivative, compound 3f , exhibited an IC50 value of 9.27 μM in MCF-7 breast cancer cells. mdpi.com

In studies on high-grade glioma (HGG), pyrazole-based STAT3 pathway inhibitors from the MNS1 series, such as MNS1-Leu , selectively decreased cell viability in patient-derived HGG cells with minimal toxicity to normal human astrocytes. nih.gov The JAK inhibitor AZD1480 , a pyrazol-3-yl pyrimidin-4-amine, decreased cell viability in neuroblastoma, rhabdomyosarcoma, and Ewing's sarcoma cell lines with a median EC50 of 1.5 μM. nih.gov

Furthermore, pyrazole derivative compound C5 showed significant antiproliferative activity against the MCF-7 breast cancer cell line with an IC50 of 0.08 μM. nih.gov Another pyrazole derivative, compound 43 , was identified as a potent PI3 kinase inhibitor and exhibited excellent cytotoxicity against MCF7 breast cancer cells with an IC50 of 0.25 μM. nih.gov

Interactive Table: Cytotoxicity of Pyrazole Derivatives in Cancer Cell Lines

| Compound | Cancer Cell Line(s) | IC50/EC50 Value | Source(s) |

| Compound 3p | ER+ Breast Cancer | 15 nM | acs.org |

| Compound 3n | ER+ Breast Cancer | 55 nM | acs.org |

| Compound C5 | MCF-7 (Breast) | 0.08 μM | nih.gov |

| Compound 43 | MCF-7 (Breast) | 0.25 μM | nih.gov |

| AZD1480 | Neuroblastoma, RMS, ESFT | Median 1.5 μM | nih.gov |

| Compound 3f | MCF-7 (Breast) | 9.27 μM | mdpi.com |

Apoptosis Induction and Cell Cycle Arrest Mechanisms

A key mechanism through which pyrazole derivatives exert their anti-cancer effects is the induction of apoptosis (programmed cell death) and cell cycle arrest.

The pyrazole-based STAT3 inhibitor MNS1-Leu was shown to induce apoptosis in a dose-dependent manner in dBT114 glioma cells, as confirmed by Annexin V/Propidium Iodide staining. plos.org This apoptotic induction was associated with a decrease in the expression of the anti-apoptotic protein Bcl-2. plos.org Similarly, the pyrazole derivative compound 3f was found to induce apoptosis in MDA-MB-468 triple-negative breast cancer cells, which was accompanied by an increase in reactive oxygen species (ROS) and elevated caspase-3 activity. waocp.org This compound also induced cell cycle arrest in the S phase. waocp.org

The JAK inhibitor AZD1480 was also found to induce caspase-dependent apoptosis in vitro. nih.gov Its mechanism involves the decreased expression of STAT3 target genes that regulate the cell cycle, such as Cyclin D1, Cyclin D3, and CDC25A, as well as anti-apoptotic genes like Bcl-2 and survivin. nih.gov

Modulation of Inflammatory Cytokine Production in Immune Cell Models

The STAT3 pathway is a critical regulator of inflammatory responses, and its inhibition can modulate the production of inflammatory cytokines. Pyrazole-based STAT3 inhibitors have been shown to interfere with cytokine signaling.

Specifically, MNS1 compounds were found to selectively block the IL-6-induced phosphorylation of STAT3. plos.orgnih.gov This is significant as IL-6 is a potent inflammatory cytokine that drives STAT3 activation in many cancers. nih.gov The ability of these compounds to inhibit STAT3 phosphorylation occurred without affecting other signaling molecules like Akt, STAT1, JAK2, or ERK1/2, highlighting their selectivity. plos.orgnih.gov Similarly, the JAK inhibitor AZD1480 was shown to block both endogenous and IL-6 induced STAT3 activation. nih.gov

Anti-proliferative and Migratory Effects in Cancer Cell Lines (e.g., brain, colorectal, liver, pancreatic cancer models)

In addition to inducing cell death, pyrazole derivatives have demonstrated potent anti-proliferative and anti-migratory effects in various cancer models.

The MNS1 compounds were shown to decrease tumor cell migration. nih.gov In high-grade glioma cells, these inhibitors selectively decreased cell viability and proliferation. nih.gov The pyrazole-based STAT3 inhibitor compound C6 was found to have strong anti-proliferative activities against breast cancer cells, with an IC50 value of 160 nM. mdpi.com

The anti-proliferative effects of these compounds are often linked to their ability to inhibit STAT3 phosphorylation. For example, compound 3f was shown to decrease the phosphorylation of STAT3 at both Tyr705 and Ser727 in a time-dependent manner in MCF-7 and T47D breast cancer cells. mdpi.com

In Vivo Efficacy in Established Animal Models of Disease

Oncology Xenograft and Syngeneic Models (e.g., solid tumor/cancer models)

The promising in vitro results for pyrazole derivatives have been translated into significant in vivo efficacy in preclinical animal models of cancer.

In a patient-derived xenograft (PDX) model of pediatric high-grade glioma (diffuse intrinsic pontine glioma), the pyrazole-based inhibitor MNS1-Leu demonstrated anti-tumor effects. plos.org Oral administration of the compound led to a decrease in tumor size and showed on-target effects within the tumor, without evidence of systemic toxicity. plos.orgnih.gov

Table: In Vivo Efficacy of Pyrazole Derivatives in Oncology Models

| Compound | Animal Model | Cancer Type | Key Findings | Source(s) |

| MNS1-Leu | PDX Mouse Model | Pediatric High-Grade Glioma | Decreased tumor size, on-target effects in tumor, no systemic toxicity. | plos.orgnih.gov |

| AZD1480 | Xenograft Mouse Model | Neuroblastoma, Pediatric Sarcomas | Significantly decreased tumor growth, prolonged overall survival, inhibited STAT3 activation in tumors. | nih.gov |

| Unnamed Pyrazole Derivative | 4T1 Xenograft Mouse Model | Breast Cancer | 61% Tumor Growth Inhibition (TGI) at 10 mg/kg. | sci-hub.se |

Preclinical Models of Autoimmune and Inflammatory Conditions (e.g., psoriasis, ulcerative colitis models)

The therapeutic potential of pyrazole derivatives in autoimmune and inflammatory diseases has been explored in various preclinical models. A specific compound, N-[4'-(5-{4-methoxy-3-[(3R)-tetrahydrofuran-3-yloxy]phenyl}-1H-pyrazol-1-yl)biphenyl-3-yl]acetamide, designated as pyrazole derivative 65, has been identified as a phosphodiesterase 4 (PDE4) inhibitor for the potential treatment of inflammatory conditions, including psoriasis. google.com.pg The inhibition of PDE4 is a validated therapeutic strategy for a range of inflammatory diseases. google.com.pg

While specific in vivo data for derivative 65 is not publicly available, the efficacy of other pyrazole compounds in relevant models provides strong evidence for the class's potential. In mouse models of ulcerative colitis, a significant inflammatory bowel disease, various pyrazole derivatives have demonstrated notable anti-inflammatory effects. For instance, a novel pyrazolyl-pyridine derivative, DMPNP, was shown to significantly ameliorate symptoms in a dextran (B179266) sodium sulfate (B86663) (DSS)-induced colitis model. researchgate.net The treatment led to improvements in the Disease Activity Index (DAI), reduced myeloperoxidase (MPO) and nitric oxide (NO) levels, and lowered inflammatory cytokine concentrations. researchgate.net Similarly, another study highlighted a pyrazole-containing indolizine (B1195054) derivative that protected against colitis induced by trinitrobenzenesulfonic acid (TNBS). nih.gov The anti-inflammatory properties of pyrazoles are also under investigation for other conditions like rheumatoid arthritis and psoriasis, where they may act by inhibiting enzymes such as lipoxygenase. researchgate.netnih.gov

The table below summarizes findings from a study on the pyrazolyl-pyridine derivative DMPNP in a DSS-induced colitis mouse model. researchgate.net

| Parameter | DSS Control Group | DMPNP-Treated Group (150 mg/kg) | Observation |

|---|---|---|---|

| Disease Activity Index (DAI) | High | Significantly Reduced | Improvement in clinical symptoms of colitis. researchgate.net |

| Myeloperoxidase (MPO) Activity | Elevated | Significantly Reduced | Indicates decreased neutrophil infiltration and inflammation. researchgate.net |

| Nitric Oxide (NO) Levels | Elevated | Significantly Reduced | Suggests mitigation of oxidative stress. researchgate.net |

| Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β, IL-6) | High Levels | Significantly Lowered | Demonstrates potent anti-inflammatory effects at the molecular level. researchgate.net |

Infection Models (e.g., respiratory infection, mycosis fungoides models)

The application of pyrazole derivatives extends to infection models, particularly those involving severe inflammatory responses. In the context of respiratory infections, research has focused on mitigating the cytokine storm associated with viral pathogens like SARS-CoV-2. nih.gov A study discovered that novel pyrazole analogs act as potent inhibitors of nuclear factor kappa B (NF-ĸB), a key mediator of pro-inflammatory gene induction. nih.gov One compound, designated 6c, was identified as the most potent in its series, demonstrating significant inhibition of NF-ĸB transcriptional activity in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. nih.gov This suggests a potential therapeutic role for pyrazole derivatives in managing the severe respiratory inflammation triggered by certain infections. nih.gov Further research into pyrazole derivatives bearing a hydroxyquinoline scaffold has demonstrated antiviral activity against a range of coronaviruses, including SARS-CoV-2 and MERS-CoV, by inhibiting viral replication, adsorption, and demonstrating virucidal effects. rsc.org

In the context of mycosis fungoides, a type of cutaneous T-cell lymphoma, pyrazole derivatives are noted for their broad spectrum of biological activities, which includes anticancer effects. tandfonline.comresearchgate.net While direct efficacy studies of a specific pyrazole derivative in a mycosis fungoides model are not detailed in the provided results, the known anti-cancer and anti-inflammatory properties of the pyrazole scaffold suggest it as a promising area for future investigation. tandfonline.comresearchgate.netnih.gov

Immune System Disease Models

Pyrazole derivatives have shown significant promise in various models of immune system diseases, largely due to their anti-inflammatory and immunomodulatory properties. researchgate.net Rheumatoid arthritis (RA), a chronic autoimmune disease, is a key area of investigation. In a collagen-induced arthritis mouse model, the pyrazole derivatives M1E and M1G were shown to alleviate oxidative stress by significantly increasing the levels of the antioxidant enzymes catalase and glutathione (B108866) (GSH) while decreasing levels of nitric oxide (NO). ekb.eg

Furthermore, the UDPG/P2Y14R signaling pathway is recognized as a potential therapeutic target for diseases involving the innate immune system. acs.org A series of 5-amide-1H-pyrazole-3-carboxyl derivatives were developed as potent antagonists for the P2Y14 receptor. acs.org The optimized compound from this series, Compound 16, was tested in an in vivo acute peritonitis model. acs.org It was found to effectively reduce the levels of key inflammatory cytokines IL-6, IL-1β, and TNF-α in mice following an inflammatory challenge with LPS, highlighting its potent in vivo efficacy and potential as a therapeutic candidate for immune-driven diseases. acs.org

The table below presents findings on the efficacy of pyrazole Compound 16 in an LPS-induced acute peritonitis mouse model. acs.org

| Inflammatory Cytokine | LPS-Treated Control Group | Compound 16-Treated Group | Outcome |

|---|---|---|---|

| Interleukin-6 (IL-6) | Significantly Elevated | Effectively Reduced | Demonstrates in vivo anti-inflammatory activity. acs.org |

| Interleukin-1β (IL-1β) | Significantly Elevated | Effectively Reduced | Highlights modulation of the innate immune response. acs.org |

| Tumor Necrosis Factor-α (TNF-α) | Significantly Elevated | Effectively Reduced | Confirms potent suppression of key pro-inflammatory mediators. acs.org |

Pharmacodynamic Biomarker Identification and Validation in Preclinical Models

Pharmacodynamic (PD) biomarkers are crucial for demonstrating the biological activity of a compound and for linking its mechanism of action to clinical efficacy. In preclinical studies of pyrazole derivatives across various disease models, several key PD biomarkers have been identified and validated. These markers typically reflect the compound's impact on inflammation, immune response, and oxidative stress.

In models of inflammatory bowel disease, such as DSS-induced colitis, validated biomarkers include clinical scores like the Disease Activity Index (DAI) and tissue-level markers like myeloperoxidase (MPO) activity, which quantifies neutrophil infiltration. researchgate.net At the molecular level, the expression and levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as signaling proteins like NF-κB, COX-2, and PPAR-γ, serve as critical PD biomarkers to confirm the compound's anti-inflammatory effect. researchgate.netnih.govirjournal.org

The table below provides a summary of pharmacodynamic biomarkers used to validate the efficacy of pyrazole derivatives in different preclinical models.

| Disease Model | Pyrazole Derivative Class/Example | Key Pharmacodynamic Biomarkers | Reference |

|---|---|---|---|

| Ulcerative Colitis | Pyrazolyl-pyridine (DMPNP) | ↓ DAI, ↓ MPO, ↓ NO, ↓ TNF-α, ↓ IL-6, ↓ IL-1β | researchgate.net |

| Respiratory Infection (Inflammation) | Pyrazole analog (Compound 6c) | ↓ NF-ĸB Transcriptional Activity | nih.gov |

| Rheumatoid Arthritis | M1E and M1G | ↑ Catalase, ↑ GSH, ↓ NO | ekb.eg |

| Innate Immune Disease (Peritonitis) | 5-amide-1H-pyrazole-3-carboxyl (Compound 16) | ↓ IL-6, ↓ IL-1β, ↓ TNF-α | acs.org |

↓ indicates a reduction/inhibition, ↑ indicates an increase/enhancement.

Mechanistic Insights Derived from Preclinical Efficacy Studies

Preclinical efficacy studies have provided significant insights into the mechanisms through which pyrazole derivatives exert their therapeutic effects. A predominant mechanism is the modulation of key inflammatory pathways.

Inhibition of Phosphodiesterase 4 (PDE4): this compound is identified as a PDE4 inhibitor. google.com.pg PDE4 is an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP), a critical intracellular second messenger. By inhibiting PDE4, these compounds increase intracellular cAMP levels, which in turn suppresses the activity of immune and inflammatory cells, a mechanism known to be effective in treating conditions like psoriasis. google.com.pg

Inhibition of the NF-κB Pathway: The transcription factor NF-κB is a central regulator of inflammation. Several studies have shown that pyrazole derivatives can inhibit the NF-κB signaling pathway. nih.govnih.gov This inhibition prevents the transcription of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, thereby reducing the inflammatory response in conditions ranging from respiratory infections to colitis. nih.govnih.govirjournal.org This effect is sometimes mediated through the activation of the peroxisome proliferator-activated receptor-gamma (PPAR-γ). nih.gov

Modulation of Kinase Activity: Certain pyrazole derivatives function by inhibiting protein kinases that are critical to inflammatory signaling. For example, some pyrazoles have been shown to target p38 mitogen-activated protein kinase (MAPK), which plays a pivotal role in the production of inflammatory cytokines. irjournal.org Other research has identified pyrazole derivatives, including a compound designated 65 in one study, as inhibitors of Aurora-A kinase, which can also be implicated in inflammatory processes. mdpi.com

Antagonism of Immune Receptors: A novel mechanism identified for a specific class of pyrazole derivatives is the antagonism of the P2Y14 receptor (P2Y14R). acs.org This receptor is involved in innate immune responses, and its blockade by pyrazole antagonists leads to a significant reduction in the release of inflammatory mediators, demonstrating a targeted approach to modulating the immune system. acs.org

Inhibition of Cyclooxygenase (COX) Enzymes: The anti-inflammatory properties of some pyrazole derivatives are attributed to their ability to inhibit COX enzymes, particularly the inducible COX-2 isoform, which is responsible for producing pro-inflammatory prostaglandins (B1171923) at sites of inflammation. researchgate.netresearchgate.net This mechanism is shared by well-known anti-inflammatory drugs containing a pyrazole scaffold. researchgate.net

Reduction of Oxidative Stress: In models of autoimmune disease like rheumatoid arthritis, pyrazole derivatives have been shown to act by mitigating oxidative stress. ekb.eg They achieve this by enhancing the body's endogenous antioxidant systems, such as increasing the activity of catalase and the levels of glutathione (GSH), while simultaneously reducing the production of damaging reactive oxygen species like nitric oxide (NO). ekb.eg

Interdisciplinary Methodologies and Emerging Technologies in Pyrazole Derivative 65 Research

Application of Artificial Intelligence and Machine Learning in Drug Discovery for Pyrazole (B372694) Derivative 65

Artificial intelligence (AI) and machine learning (ML) are increasingly pivotal in accelerating the discovery and optimization of novel pyrazole-based therapeutic agents. researchgate.netresearchgate.netajrconline.org These computational tools can analyze vast datasets to identify promising drug candidates, predict their biological activities, and guide the design of new analogs with improved properties. researchgate.netresearchgate.netajrconline.org

Predictive Models for Biological Activity and Selectivity

Predictive modeling, particularly through quantitative structure-activity relationship (QSAR) studies, has been instrumental in understanding and forecasting the biological activity of pyrazole derivatives. Two-dimensional (2D)-QSAR models have been successfully developed to predict the anticancer activity of pyrazoles against various cancer cell lines. nih.gov These models use molecular descriptors to establish a correlation between the chemical structure and the biological activity, such as the half-maximal inhibitory concentration (IC50). nih.govacs.org

For instance, 2D-QSAR models for a series of 1H-pyrazole-1-carbothioamide derivatives as epidermal growth factor receptor (EGFR) kinase inhibitors have been established, demonstrating good statistical consistency and predictive ability. acs.org Such models are crucial for virtually screening large libraries of pyrazole compounds and prioritizing those with the highest predicted potency for synthesis and experimental testing. In one study, statistically significant 2D-QSAR models were used to predict the anticancer activity of 63 in-house synthesized pyrazole derivatives against a panel of seven cancer cell lines, including prostate (PC-3), skin (B16F10), and breast (MDA-MB-231) cancer. nih.gov

| Cancer Cell Line | Statistical Parameter | Value | Significance |

|---|---|---|---|

| PC-3 (Prostate) | r² | 0.89 | High correlation and predictive ability of the 2D-QSAR model. |

| q² | 0.81 | ||

| B16F10 (Skin) | r² | 0.92 | Indicates a robust model for predicting anti-skin cancer activity. |

| q² | 0.85 | ||

| K562 (Leukemia) | r² | 0.85 | Good model for predicting activity against chronic myelogenous leukemia. |

| q² | 0.78 |

Generative Models for Chemical Space Exploration and Novel Analog Design

Generative models, a sophisticated class of AI, are being employed to design novel pyrazole derivatives with desired pharmacological profiles. acs.orgchemrxiv.org These models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can learn the underlying patterns in large datasets of known molecules to generate new, synthetically feasible chemical structures. chemrxiv.org

High-Throughput and High-Content Screening Techniques for Pyrazole Derivative 65

High-throughput screening (HTS) and high-content screening (HCS) are foundational technologies in modern drug discovery, enabling the rapid evaluation of large chemical libraries for biological activity. acs.orgrjpbr.com These techniques have been extensively applied to identify novel bioactive pyrazole derivatives.

HTS has been instrumental in the discovery of pyrazole-based inhibitors for a variety of targets. For instance, an HTS campaign of 66,000 compounds led to the identification of a pyrazole derivative as a potent inhibitor of tissue-nonspecific alkaline phosphatase (TNAP). nih.gov Subsequent optimization of this hit resulted in derivatives with low nanomolar potency. nih.gov In another example, HTS identified a pyrazole antagonist of the cholecystokinin (B1591339) 1 (CCK1) receptor. nih.gov

HCS, which provides more detailed, image-based information on the effects of compounds on cells, has been used to screen for pyrazole derivatives with specific cellular phenotypes. This approach has been valuable in identifying compounds that inhibit the growth of intracellular Mycobacterium tuberculosis. nih.gov

| Target/Disease | Screening Method | Hit Compound Class | Outcome |

|---|---|---|---|

| Tissue-Nonspecific Alkaline Phosphatase (TNAP) | Luminescence-based HTS | Pyrazole derivative (CID-646303) | Identified a screening hit with micromolar potency, leading to optimized analogs with IC50 values as low as 5 nM. nih.gov |

| KDM5A (Lysine-specific demethylase 5A) | HTS of Genentech/Roche library | Novel uncharged scaffold | Identified a KDM5A inhibitor, which after optimization, led to a pyrazole analog with improved potency and pharmacokinetic properties. nih.gov |

| Trypanosoma cruzi | In vitro phenotypic screening | Pyrazole-imidazoline derivatives | Identified promising candidates with IC50 values in the low micromolar range against intracellular amastigotes. mdpi.comnih.gov |

| Malaria (Plasmodium falciparum) | Phenotypic screening of MMV Open compounds | Pyrazole derivative (MMV1794211) | Discovered a compound with picomolar antiplasmodial activity against multiple drug-resistant strains. verixiv.org |

Phenotypic Screening for Unbiased Discovery of Novel Biological Activities

Phenotypic screening, which assesses the effects of compounds on cellular or organismal phenotypes without a preconceived target, offers an unbiased approach to discovering novel biological activities and mechanisms of action. nih.govverixiv.org This strategy has proven fruitful in the study of pyrazole derivatives.

A notable example is the phenotypic screening of a small molecule library against Mycobacterium bovis BCG, which led to the identification of a nitroso-containing pyrazole derivative, NSC 18725, as a potent anti-tubercular agent. nih.gov This compound was found to induce autophagy in host macrophages, a previously unknown mechanism for this chemical scaffold. nih.gov Similarly, a phenotypic screen of compounds from the Medicines for Malaria Venture (MMV) Global Health Priority Box identified a pyrazole derivative with potent activity against various stages of the Plasmodium falciparum life cycle, including transmission stages. verixiv.orguniroma1.it This highlights the power of phenotypic screening in uncovering compounds with complex and desirable biological profiles that might be missed in target-based screens.

Advanced Imaging Techniques for Cellular Localization and Target Engagement

Advanced imaging techniques are crucial for visualizing the subcellular distribution of pyrazole derivatives and confirming their engagement with intracellular targets. rsc.orgnih.govresearchgate.net Fluorescently labeled pyrazole derivatives serve as powerful probes for these studies. rsc.orgnih.gov

Pyrazole derivatives have been designed as fluorescent chemosensors for detecting metal ions like Al³⁺ and Hg²⁺ within living cells. rsc.org For example, a pyrazole-based probe was successfully used to image intracellular Al³⁺ in HeLa cells. rsc.org The inherent photophysical properties of the pyrazole scaffold, combined with its synthetic versatility, make it an excellent platform for developing probes for bioimaging. rsc.orgnih.govresearchgate.net

Furthermore, fluorescence-based techniques can be used to monitor target engagement in real-time. For instance, a fluorescently labeled derivative of a pyrazole-containing compound could be used to visualize its binding to a specific protein within the cell, providing direct evidence of target interaction at a subcellular level. researchgate.netmdpi.com

Chemoproteomics and Activity-Based Protein Profiling (ABPP) for Comprehensive Target Identification

Chemoproteomics and activity-based protein profiling (ABPP) are powerful mass spectrometry-based techniques for the comprehensive identification of the cellular targets of a bioactive compound. researchgate.netnih.govresearchgate.net These approaches are particularly valuable for deconvoluting the mechanism of action of hits from phenotypic screens or for assessing the selectivity of targeted inhibitors. researchgate.netevotec.com

ABPP utilizes reactive chemical probes that covalently bind to the active sites of specific enzyme families, allowing for their enrichment and identification. nih.govresearchgate.net N-acyl pyrazoles have been identified as effective and tunable inhibitors of serine hydrolases, and ABPP has been used to assess their selectivity. researchgate.net

In a broader sense, chemoproteomics can be used to identify the protein targets of a pyrazole derivative by immobilizing the compound on a solid support and using it to "fish" for its binding partners in a cell lysate. evotec.comresearchgate.net For example, a kinome chemoproteomics approach using "kinobeads" was applied to profile the selectivity of a library of pyrrolo[3,4-c]pyrazole inhibitors against hundreds of human kinases, leading to the identification of a highly selective GSK3 inhibitor. researchgate.net This demonstrates the power of chemoproteomics in providing a global view of a compound's interactions within the proteome, which is critical for understanding both its on-target efficacy and potential off-target effects.

Future Perspectives and Research Gaps for Pyrazole Derivative 65

Identification of Novel Therapeutic Applications and Disease Areas beyond Current Indications

The established link between Pyrazole (B372694) derivative 65 and the inhibition of STAT3 provides a strong foundation for its application in a wide array of pathologies. idrblab.net The STAT3 signaling pathway is a critical regulator of cellular processes such as proliferation, survival, differentiation, and angiogenesis. Its aberrant activation is a hallmark of numerous human diseases, particularly in oncology and inflammatory conditions.

Initial data indicates that Pyrazole derivative 65 has been patented for a broad spectrum of diseases, including psoriasis, various cancers (brain, colorectal, liver, pancreatic, solid tumors, and malignant hematopoietic neoplasms), respiratory infections, and immune system diseases like ulcerative colitis and multiple myeloma. sgul.ac.uk

Table 1: Patented Indications for this compound

| Disease Category | Specific Indications |

| Inflammatory/Autoimmune | Psoriasis, Ulcerative Colitis, Postoperative Inflammation, Immune System Disease |

| Oncology | Brain Cancer, Colorectal Cancer, Liver Cancer, Pancreatic Cancer, Solid Tumour/Cancer, Malignant Digestive Organ Neoplasm, Malignant Haematopoietic Neoplasm, Mature B-cell Leukaemia, Multiple Myeloma, Mycosis Fungoides |

| Infectious Disease | Respiratory Infection |

This table summarizes the broad range of diseases for which this compound has been patented, highlighting its potential as a versatile therapeutic agent. sgul.ac.uk

Future research should focus on validating these potential applications through rigorous preclinical and clinical studies. Beyond these initial indications, the role of STAT3 in other contexts suggests further therapeutic avenues. For instance, the involvement of STAT3 in fibrosis, neuro-inflammation, and metabolic syndromes presents exciting, unexplored opportunities for the therapeutic application of this compound. Investigating its efficacy in models of idiopathic pulmonary fibrosis, Parkinson's disease, or non-alcoholic steatohepatitis (NASH) could significantly broaden its clinical utility.

Development of this compound as a Chemical Probe or Tool Compound for Fundamental Biological Research

A well-characterized inhibitor like this compound is an invaluable asset for dissecting complex biological pathways. Its development as a chemical probe could illuminate the nuanced roles of STAT3 signaling in both health and disease. To serve as a reliable tool compound, further characterization of its selectivity, potency, and on-target effects in cellular and in vivo systems is essential.

Future efforts should be directed towards developing a comprehensive profile of this compound, including its kinase inhibition spectrum and potential off-target effects. This would not only refine its therapeutic potential but also enhance its utility in basic research. As a chemical probe, it could be used to investigate the downstream consequences of STAT3 inhibition in various cellular contexts, helping to uncover novel functions of this critical transcription factor.

Exploration of Combination Therapies with this compound

The complexity of diseases like cancer often necessitates multi-pronged therapeutic strategies. Combining this compound with other targeted agents or standard-of-care chemotherapies could offer synergistic effects and overcome treatment limitations. For example, in oncology, combining a STAT3 inhibitor with drugs that target parallel survival pathways could prevent compensatory signaling and enhance tumor cell killing.

Interestingly, some data suggests a potential interaction between this compound and Kinase Insert Domain Receptor (KDR), also known as VEGFR2. dirmc.tech This raises the possibility of a dual-targeting mechanism or an opportunity for combination with other anti-angiogenic therapies. Future research should systematically evaluate rational combination strategies in relevant preclinical models to identify synergistic interactions and optimal therapeutic pairings.

Addressing Potential Mechanisms of Resistance and Pathway Redundancy

A significant challenge in targeted therapy is the development of acquired resistance. As this compound progresses through preclinical and potentially clinical development, it is crucial to anticipate and understand the mechanisms by which cells might evade its inhibitory effects. Research should focus on identifying potential resistance mutations in the STAT3 gene or the activation of redundant or parallel signaling pathways that can compensate for STAT3 inhibition.

For instance, the activation of other STAT family members or the upregulation of alternative pro-survival pathways could confer resistance to this compound. Proactively investigating these possibilities in preclinical models will be critical for developing strategies to overcome resistance, such as through the use of combination therapies as discussed above.

Strategies for Further Optimization and Preclinical Development Paving the Way for Academic Progression

While patented, the publically available information on the specific chemical structure and properties of this compound is limited. The synthesis of a "substituted pyrazole derivative (65)" has been described, which is obtained from the condensation of acetylacetone (B45752) with trichloroacetonitrile (B146778) followed by reaction with hydrazine (B178648) hydrate. clockss.org However, its direct correlation to the patented STAT3 inhibitor is not confirmed.

For academic progression and broader research utility, the elucidation and publication of its detailed structure-activity relationships (SAR) would be invaluable. Further medicinal chemistry efforts could focus on optimizing its potency, selectivity, and pharmacokinetic properties. This could involve the synthesis and evaluation of analogues to improve its drug-like characteristics, reduce potential off-target effects, and enhance its in vivo efficacy. A thorough preclinical development package, including detailed pharmacology, toxicology, and formulation studies, will be essential to pave the way for its potential advancement into clinical trials and to solidify its role as a valuable research tool.

Q & A

Q. What are the common synthetic pathways for pyrazole derivatives such as Pyrazole derivative 65, and how are they optimized for yield and purity?

Pyrazole derivatives are typically synthesized via cyclocondensation reactions between hydrazines (e.g., benzylhydrazine) and diketones or α,β-unsaturated carbonyl precursors. For example, curcumin-based pyrazole derivatives are synthesized by reacting curcumin’s diketone moiety with benzylhydrazine under reflux conditions, followed by purification via recrystallization (ethanol) to achieve yields of ~40% . Optimization involves adjusting reaction time, solvent systems (e.g., 1,4-dioxane/DMF), and stoichiometric ratios of reactants. Advanced routes include palladium-catalyzed multicomponent coupling or Claisen condensation for functionalized derivatives .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound, and what key spectral markers should researchers prioritize?

Structural validation requires a combination of:

- Infrared Spectroscopy (IR) : Confirming C=O (1650–1700 cm⁻¹) and N–H (3200–3400 cm⁻¹) stretches.

- NMR (¹H and ¹³C) : Key markers include pyrazole ring protons (δ 6.5–8.5 ppm for aromatic protons) and carbonyl carbons (δ 180–200 ppm) .

- LC-MS : Molecular ion peaks matching theoretical molecular weights and fragmentation patterns consistent with the pyrazole core .

Q. How do in vitro assays like DPPH and ABTS evaluate the antioxidant activity of pyrazole derivatives, and what are their methodological limitations?

DPPH and ABTS assays measure radical scavenging capacity via UV-Vis spectrophotometry. For example, curcumin pyrazole derivatives showed IC50 values of 40.37 μg/mL (DPPH) and 19.26 μg/mL (ABTS), indicating assay-dependent variability due to differing radical stabilization mechanisms . Limitations include solvent interference (e.g., ethanol in DPPH) and pH sensitivity in ABTS, necessitating standardized protocols for cross-study comparisons.

Advanced Research Questions

Q. How can molecular docking and dynamics simulations predict the binding affinity and stability of this compound with target enzymes like Staphylococcus aureus MTAN?

Docking studies (e.g., using AutoDock Vina) compare the binding modes of pyrazole derivatives with known inhibitors (e.g., Formycin A). For S. aureus MTAN, pyrazole derivatives showed similar binding energies (e.g., E-model = -112.43) but distinct interactions with catalytic residues. Subsequent 5 ns molecular dynamics (MD) simulations assess stability via root-mean-square deviation (RMSD) analysis of ligand-protein complexes .

Q. What strategies resolve contradictions in biological activity data (e.g., varying IC50 values across assays) for pyrazole derivatives?

Discrepancies arise from assay conditions (e.g., DPPH vs. ABTS radical specificity) or structural modifications. For example, a curcumin pyrazole derivative exhibited lower DPPH IC50 (40.37 μg/mL) than ABTS (19.26 μg/mL) due to steric hindrance in accessing radicals . Statistical tools like multivariate regression (e.g., equations derived from Tables 2–4 in ) can correlate structural parameters (e.g., substituent electronegativity) with activity trends.

Q. How do structure-activity relationship (SAR) studies guide the optimization of pyrazole derivatives for enhanced hydrolytic stability and potency?

SAR studies reveal that 3-substituted pyrazolyl esters (e.g., compound 10a, IC50 = 4.03 μM) exhibit improved stability and potency compared to unsubstituted analogs. Key modifications include electron-withdrawing groups (e.g., CF₃) at the 4-position, which reduce ester hydrolysis rates while enhancing target affinity . Computational models (e.g., Hammett plots) further predict substituent effects on reactivity .

Q. What methodological frameworks are used to design pyrazole derivatives with dual biological activities (e.g., antioxidant and antimicrobial)?

Hybrid pharmacophore design combines pyrazole’s radical-scavenging β-dione moiety (for antioxidant activity) with hydrophobic aryl groups (e.g., benzyl) to enhance membrane penetration for antimicrobial effects. Dual-activity validation requires parallel assays: DPPH/ABTS for antioxidants and MIC tests (e.g., against S. aureus) for antimicrobial potency .

Methodological Guidelines

- Synthesis Optimization : Prioritize anhydrous conditions for hydrazine reactions to avoid side products .

- Data Interpretation : Use IC50 normalization (e.g., μmol/L vs. μg/mL) for cross-assay comparisons .

- Computational Validation : Combine docking with MD simulations ≥10 ns to confirm binding stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.